N-Acetyl-5-acetoxytryptamine

CAS No.: 28026-16-6

Cat. No.: VC3778841

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28026-16-6 |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | [3-(2-acetamidoethyl)-1H-indol-5-yl] acetate |

| Standard InChI | InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) |

| Standard InChI Key | HTXAKOWTTUTRIK-UHFFFAOYSA-N |

| SMILES | CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C |

| Canonical SMILES | CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C |

Introduction

Chemical Properties and Structure

Molecular Information

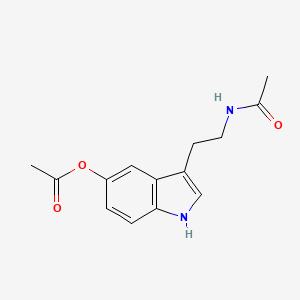

N-Acetyl-5-acetoxytryptamine possesses a well-defined chemical structure characterized by specific molecular attributes that determine its chemical behavior. The compound contains an indole ring system with substituents that give it its unique properties and reactivity patterns.

Table 1: Basic Molecular Information of N-Acetyl-5-acetoxytryptamine

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 28026-16-6 |

| Exact Mass | 260.11600 |

| Creation Date in Databases | 2005-07-19 |

| Latest Database Update | 2025-04-05 |

The compound contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, forming a complex organic structure with multiple functional groups . This molecular composition contributes to its chemical reactivity and potential biological interactions.

Structural Representation

The chemical structure of N-Acetyl-5-acetoxytryptamine features an indole core with specific functional groups attached at particular positions. The compound can be described as [3-(2-acetamidoethyl)-1H-indol-5-yl] acetate according to IUPAC nomenclature . This structural designation indicates:

-

An indole core (1H-indole) serving as the primary structural framework

-

A 2-acetamidoethyl group at position 3 of the indole ring

-

An acetoxy group (acetate ester) at position 5 of the indole ring

For comprehensive structural identification, the compound can be represented by its InChI descriptor: InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) .

The SMILES notation for the compound is CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C, providing a linear text representation of its chemical structure .

Physicochemical Properties

The physicochemical properties of N-Acetyl-5-acetoxytryptamine determine its behavior in biological systems and its potential applications in pharmaceutical and chemical research.

Table 2: Physicochemical Properties of N-Acetyl-5-acetoxytryptamine

| Property | Value | Significance |

|---|---|---|

| Polar Surface Area (PSA) | 71.19000 | Indicator of membrane permeability |

| LogP | 2.16270 | Reflects lipophilicity/hydrophilicity balance |

| State at Room Temperature | Not specified in available data | Impacts handling and formulation |

| Solubility | Not specified in available data | Affects bioavailability and formulation |

The compound's LogP value of 2.16270 suggests moderate lipophilicity, indicating reasonable cell membrane permeability while maintaining some degree of water solubility . This balanced property profile may contribute to the compound's potential bioavailability in physiological systems. The polar surface area (PSA) of 71.19000 further supports its potential for membrane permeation, as compounds with PSA values below 140 Ų generally demonstrate good cell membrane penetration capabilities .

Spectral Data

Mass Spectrometry

Mass spectrometry data for N-Acetyl-5-acetoxytryptamine has been recorded using Gas Chromatography-Mass Spectrometry (GC-MS) techniques. This spectral information, provided by DigiLab GmbH, offers insights into the fragmentation pattern of the molecule when subjected to ionization conditions . The mass spectral data typically reveals:

-

The molecular ion peak corresponding to the compound's molecular weight (260.29 g/mol)

-

Fragment patterns that reflect the structural components of the molecule

-

Characteristic fragmentation pathways specific to indole derivatives and acetylated compounds

These spectroscopic data collectively serve as a fingerprint for N-Acetyl-5-acetoxytryptamine, enabling definitive identification of this compound in various samples and ensuring the accuracy of chemical analyses.

Natural Occurrence

Presence in Shepherdia canadensis

N-Acetyl-5-acetoxytryptamine has been reported to occur naturally in Shepherdia canadensis, a plant species commonly known as Canada buffaloberry or russet buffaloberry . This deciduous shrub belongs to the Elaeagnaceae family and is distributed throughout Canada and parts of the western and northern United States .

Shepherdia canadensis produces edible red berries (with a yellow-berried variety also existing) that have been traditionally utilized by indigenous populations in North America . The plant can grow up to 13 feet tall and has historical significance in traditional preparations, particularly among First Nations peoples in British Columbia who collect the berries to prepare a traditional dish called "sxusem" or "hooshum" .

Table 3: Botanical Information for Shepherdia canadensis

| Attribute | Information |

|---|---|

| Scientific Name | Shepherdia canadensis |

| Authority | Nutt. |

| Family | Elaeagnaceae |

| Common Names | Canada buffaloberry, russet buffaloberry, soopolallie |

| Geographical Distribution | Throughout Canada, western and northern United States |

| Plant Type | Deciduous shrub |

| Height | Up to 13 feet |

| Fruit Type | Berries (typically red, yellow variety exists) |

Related Compounds and Derivatives

N-Acetyl-5-acetoxytryptamine shares structural similarities with several related compounds, forming part of a broader chemical family with potentially diverse biological activities. Understanding these relationships provides context for interpreting the compound's properties and potential functions.

Structural Analogs

Several structural analogs of N-Acetyl-5-acetoxytryptamine have been identified, including:

-

N,O-diacetyl serotonin - A related compound with similar functional groups

-

Nb,O-diacetylserotonin - A variant with acetylation at different positions

-

5-acetoxy-N-acetoxytryptamine - A compound with additional acetoxy functionality

-

5-Acetoxy-N-acetyltryptamine - An isomeric form with altered substitution pattern

These structural relationships suggest that N-Acetyl-5-acetoxytryptamine belongs to a broader class of acetylated tryptamine derivatives, many of which may possess biological activity in various systems.

N-Acetyl-5-acetoxytryptamine serves as an important reference compound for:

-

Phytochemical analysis of Shepherdia canadensis and related plant species

-

Development of analytical methods for identifying tryptamine derivatives

-

Structure-activity relationship studies examining the impact of acetylation on indole compounds

The compound's well-characterized spectral properties make it valuable as an analytical standard in chromatographic and spectroscopic studies focusing on plant metabolites.

Future Research Directions

Several promising research directions for N-Acetyl-5-acetoxytryptamine include:

-

Comprehensive evaluation of its biological activities through in vitro and in vivo studies

-

Investigation of its ecological role within Shepherdia canadensis

-

Exploration of potential synthetic pathways for creating structural derivatives

-

Assessment of its presence in other plant species beyond Shepherdia canadensis

These research avenues could significantly expand our understanding of this interesting but currently understudied natural compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume